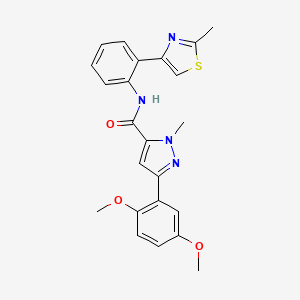

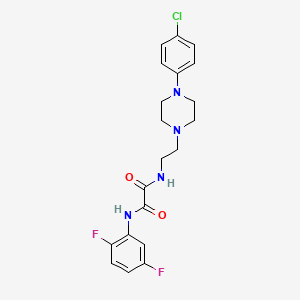

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide, commonly known as NDI-1, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It is a synthetic compound that is structurally similar to natural compounds found in the body. NDI-1 has been extensively studied for its biochemical and physiological effects, and it has been found to have significant advantages in laboratory experiments.

科学的研究の応用

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating significant anti-inflammatory and analgesic properties. These findings suggest its potential as a precursor in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities

Research has also explored the compound's derivatives for antimicrobial and antifungal activities. A study synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial and antifungal activities, highlighting its potential in addressing microbial resistance (Alhameed et al., 2019).

Development of Anticonvulsant Agents

Further applications include the development of anticonvulsant agents. Phenytoin derivatives synthesized from 2,5-dioxo-4,4-diphenylimidazolidine-1-carboxylic acid have shown promise in anticonvulsant activity screenings, indicating the chemical's role in creating new treatments for epilepsy (Deodhar et al., 2009).

Conjugate Addition Reactions

The compound's derivatives have been applied in conjugate addition reactions to enones and other acceptors, showcasing its versatility in organic synthesis and potential for constructing complex molecular architectures (Jones & Hirst, 1989).

Synthesis of Biologically Active Compounds

Lastly, its utilization extends to the synthesis of biologically active compounds, such as those with potential nootropic, cardiotonic, and neuroleptic activities. These studies underscore the chemical's broad applicability in medicinal chemistry and drug design (Valenta et al., 1994; Nate et al., 1987).

作用機序

Target of Action

The primary target of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide is the calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions.

Mode of Action

This compound interacts with its targets by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition results in a decrease in calcium influx into cells, thereby affecting the cellular functions that depend on calcium.

Biochemical Pathways

The inhibition of calcium currents mediated by Cav 1.2 (L-type) channels by this compound affects various biochemical pathways. These include pathways involved in neuronal signaling, muscle contraction, and other calcium-dependent processes .

Pharmacokinetics

The pharmacokinetic properties of this compound include high metabolic stability on human liver microsomes and negligible hepatotoxicity . These properties impact the bioavailability of the compound, making it an effective therapeutic agent.

Result of Action

The molecular and cellular effects of the action of this compound include a decrease in calcium influx into cells. This leads to changes in cellular functions that depend on calcium, such as neuronal signaling and muscle contraction .

特性

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O5/c17-9-1-2-10(18)15(9)6-8-21-7-4-14-12(20)16-5-3-13-11(16)19/h1-8H2,(H,13,19)(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHOHAWPSRPVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2611210.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2611215.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2611218.png)

![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2611221.png)

![5-Methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B2611223.png)

![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611224.png)

![N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide](/img/structure/B2611230.png)